3-ethoxy-N-(1-methoxypropan-2-yl)aniline
Description
3-Ethoxy-N-(1-methoxypropan-2-yl)aniline is a substituted aniline derivative characterized by an ethoxy group at the 3-position of the benzene ring and a 1-methoxypropan-2-yl group attached to the nitrogen atom. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis, particularly in agrochemical and pharmaceutical intermediates. However, commercial availability issues (discontinuation noted in CymitQuimica’s catalog ) suggest challenges in synthesis or stability, which may limit its industrial applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-ethoxy-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-4-15-12-7-5-6-11(8-12)13-10(2)9-14-3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
MWDJSVWYUMJING-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline typically involves the reaction of 3-ethoxyaniline with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
3-ethoxy-N-(1-methoxypropan-2-yl)aniline is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Lipophilicity (LogP) :
- Topological Polar Surface Area (TPSA): Target compound: ~25 Ų (moderate membrane permeability). 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline: TPSA 39.7 Ų, reducing blood-brain barrier penetration .
Commercial and Regulatory Considerations
- Cost: 3-Ethoxy-N-substituted anilines are priced at ~$284/500 mg (Santa Cruz Biotechnology), suggesting high production costs .
- Stability : Discontinuation of the target compound contrasts with the commercial availability of structurally simpler analogs, indicating stability or scalability issues.
Biological Activity
3-ethoxy-N-(1-methoxypropan-2-yl)aniline is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, including herbicidal and cytotoxic effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and agricultural sciences.
The molecular formula of 3-ethoxy-N-(1-methoxypropan-2-yl)aniline is , with a molecular weight of approximately 209.27 g/mol. Its structure features an ethoxy group and a methoxypropan-2-yl substituent on the aniline ring, which may influence its interaction with biological targets.
1. Herbicidal Activity
Research has indicated that compounds similar to 3-ethoxy-N-(1-methoxypropan-2-yl)aniline are often evaluated for herbicidal properties. For instance, its structural analogs, such as S-Metolachlor, have demonstrated significant herbicidal activity against various weeds. In studies, these compounds have shown effective inhibition of weed growth at concentrations as low as 200 µg/mL .
2. Cytotoxicity
The cytotoxic effects of related compounds have been studied using isolated rat and human hepatocytes. The cytotoxicity was measured in terms of LC50 values, which indicate the concentration required to kill 50% of the test population. In preliminary investigations, compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that 3-ethoxy-N-(1-methoxypropan-2-yl)aniline may also possess notable cytotoxic properties .
The biological activity of this compound is likely mediated through interactions with specific biomolecular targets. The amino group in the aniline structure can form hydrogen bonds, potentially modulating enzyme activities or receptor interactions . This mechanism is crucial for understanding how the compound exerts its effects on biological systems.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
